

Application Note: Preparing Matrigel® Dilutions for Coating Culture Plates

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Compound of Interest

Compound Name: *matrigel*

Cat. No.: *B1166635*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Corning® **Matrigel**® matrix is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma. It is rich in extracellular matrix (ECM) proteins, with major components including laminin, collagen IV, and entactin. **Matrigel** is critical for the attachment, differentiation, and growth of various cell types in culture. A crucial characteristic of **Matrigel** is its temperature sensitivity; it remains liquid at 2-8°C but rapidly forms a hydrogel at temperatures above 10°C.[1][2] Proper handling, dilution, and coating techniques are paramount to ensure experimental reproducibility and success. This document provides detailed protocols and quantitative data for preparing **Matrigel** dilutions for coating cultureware for both 2D and 3D cell culture applications.

Critical Handling and Thawing Procedures

Success with **Matrigel** begins with stringent handling to prevent premature gelation.

- Storage: Always store **Matrigel** vials at -20°C in a non-frost-free freezer to avoid temperature fluctuations.[1][3] Do not store vials in the freezer door.[2]
- Thawing: Thaw **Matrigel** overnight in a covered ice bucket at 2°C to 8°C (e.g., in a cold room or the back of a refrigerator).[1][3] Ensure the vial is completely submerged in ice for the entire duration to promote even thawing.[3]

- Cold Chain Maintenance: At all times during handling, **Matrigel**, diluents, and all labware (pipette tips, tubes, culture plates) must be kept on ice or pre-chilled to prevent gelation.[1][4]
- Aliquoting: After the first thaw, it is highly recommended to create single-use aliquots in pre-chilled, freezer-compatible tubes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -70°C.[3]
- Pipetting: Due to its viscosity, especially at high concentrations, use pre-chilled positive displacement pipettes or syringes for accurate measurement.[1][2]

Calculating Dilutions

The protein concentration of **Matrigel** varies between lots. Therefore, dilutions should always be calculated based on the lot-specific protein concentration (mg/mL) provided on the Certificate of Analysis (CoA), rather than using a fixed volumetric dilution factor.[2]

Formula for Dilution: $V1 = (C2 * V2) / C1$

Where:

- V1 = Volume of **Matrigel** stock to use
- C1 = Protein concentration of **Matrigel** stock (from CoA)
- V2 = Final volume of diluted **Matrigel** solution needed
- C2 = Desired final protein concentration

Example: To prepare 5 mL of a 300 µg/mL (0.3 mg/mL) solution from a **Matrigel** stock with a protein concentration of 10 mg/mL: $V1 = (0.3 \text{ mg/mL} * 5 \text{ mL}) / 10 \text{ mg/mL} = 0.15 \text{ mL}$ (or 150 µL)

You would add 150 µL of **Matrigel** stock to 4.85 mL of ice-cold, serum-free medium.

Quantitative Data Summary

Table 1: General Coating Parameters

Coating Type	Primary Application	Recommended Volume/Area	Recommended Protein Concentration
Thin Coat	2D Cell Attachment & Proliferation	$\geq 50 \mu\text{L}/\text{cm}^2$	Application-dependent (e.g., 50-100 $\mu\text{g}/\text{mL}$ for hPSCs).[5] Forms a non-gelled protein layer if $<3 \text{ mg}/\text{mL}$. [1]
Thick Coat	3D Cell Culture, Invasion Assays	150 - 200 $\mu\text{L}/\text{cm}^2$	$> 3 \text{ mg}/\text{mL}$ to form a firm gel.[3][6] $\geq 4 \text{ mg}/\text{mL}$ for in vivo applications.[3]

Table 2: Application-Specific Coating Recommendations

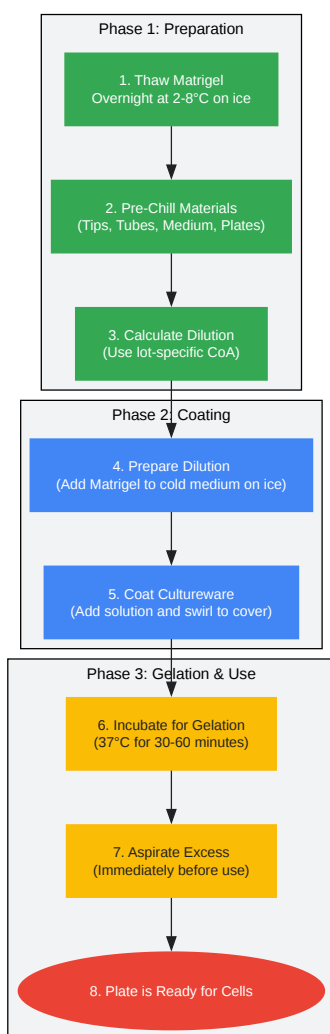
Application	Culture Format	Recommended Volume	Recommended Protein Concentration
Endothelial Tube Formation	24-well plate	289 μL per well	$\geq 10 \text{ mg}/\text{mL}$
Invasion Assay	24-well Transwell® insert (8 μm)	100 μL per insert	200 - 300 $\mu\text{g}/\text{mL}$
Human Pluripotent Stem Cell (hPSC) Culture	6-well plate	1.0 mL per well	Lot-specific dilution (hESC-qualified Matrigel)

Table 3: Recommended Coating Volumes for Common Cultureware

Cultureware	Growth Area (cm ²)	Thin Coat Volume (≥50 µL/cm ²)	Thick Coat Volume (150-200 µL/cm ²)
96-well plate	0.32	≥ 16 µL	48 - 64 µL
24-well plate	2.0	≥ 100 µL	300 - 400 µL
6-well plate	9.6	≥ 480 µL	1.44 - 1.92 mL
35 mm dish	9.6	≥ 480 µL	1.44 - 1.92 mL
60 mm dish	21.0	≥ 1.05 mL	3.15 - 4.20 mL
100 mm dish	58.95	≥ 2.95 mL	8.84 - 11.79 mL
Growth areas can vary slightly by manufacturer.			

Experimental Protocols

Workflow for Preparing Matrigel-Coated Plates



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Caption: Workflow for the preparation of **Matrigel**-coated plates.

Detailed Step-by-Step Protocol

- Thaw **Matrigel**: The day before coating, place the **Matrigel** vial in a covered ice bucket and thaw overnight at 2°C to 8°C.[1]
- Prepare Cold Station: Prepare an ice bucket in a sterile cell culture hood. Pre-chill all necessary materials, including pipette tips, conical tubes, and the appropriate volume of serum-free medium (e.g., DMEM/F-12) or PBS.[2][3] Place the culture plates/dishes to be coated on a pre-chilled cooling rack on ice.[2]

- Calculate Required Volumes: Using the protein concentration from the lot-specific CoA, calculate the volume of **Matrigel** stock and cold diluent required to achieve the desired final concentration and volume for your experiment.
- Dilute **Matrigel**:
 - Pipette the calculated volume of ice-cold, serum-free medium or PBS into a pre-chilled conical tube on ice.[\[4\]](#)
 - Using a pre-chilled pipette tip, add the calculated volume of thawed **Matrigel** stock to the diluent. Dispense the **Matrigel** below the surface of the liquid to ensure accurate transfer.
 - Mix gently but thoroughly by slowly pipetting up and down or by swirling the tube.[\[1\]](#)[\[2\]](#)
Avoid introducing bubbles. Keep the diluted solution on ice.
- Coat Cultureware:
 - Add the appropriate volume of the diluted **Matrigel** solution to the center of each pre-chilled well or dish. (Refer to Table 3).
 - Gently swirl the plate/dish to ensure the entire growth surface is evenly covered.[\[7\]](#)[\[8\]](#)
- Incubate for Gelation:
 - Transfer the coated cultureware to a 37°C incubator for a minimum of 30-60 minutes to allow the **Matrigel** to polymerize and form a gel.[\[4\]](#)
 - Note: For some applications, such as hPSC culture, incubation at room temperature for 1 hour is recommended.[\[7\]](#) Always follow the specific protocol for your cell type.
- Final Preparation for Seeding:
 - After incubation, the plates are ready for use. Aspirate the remaining coating solution from the cultureware immediately before adding the cell suspension or culture medium.[\[7\]](#)[\[9\]](#)
 - CRITICAL: Do not allow the **Matrigel**-coated surface to dry out, as this will compromise its integrity and cell attachment capabilities.

Storage of Coated Plates

For optimal results, it is best to use **Matrigel**-coated plates on the day of preparation.^{[3][4]} If storage is necessary:

- Short-term (up to 1 week): Add a sufficient volume of serum-free medium to cover the surface, seal the plate with parafilm to prevent evaporation and contamination, and store at 37°C.^{[1][3]}
- Alternative Short-term: Plates can also be stored at 2°C to 8°C, covered with serum-free medium and sealed.^[3] Allow plates to equilibrate to 37°C before use.

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